

In-depth Technical Guide: 2-Bromo-3-methylisonicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-3-methylisonicotinic acid**

Cat. No.: **B566768**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical information, including validated experimental protocols and extensive biological data for **2-Bromo-3-methylisonicotinic acid** (CAS: 1211583-05-9), is limited. This guide provides the available data for the target compound and presents a detailed, proposed synthesis pathway based on established chemical principles and analogous reactions for related compounds. The experimental protocols provided herein are illustrative and would require optimization and validation in a laboratory setting.

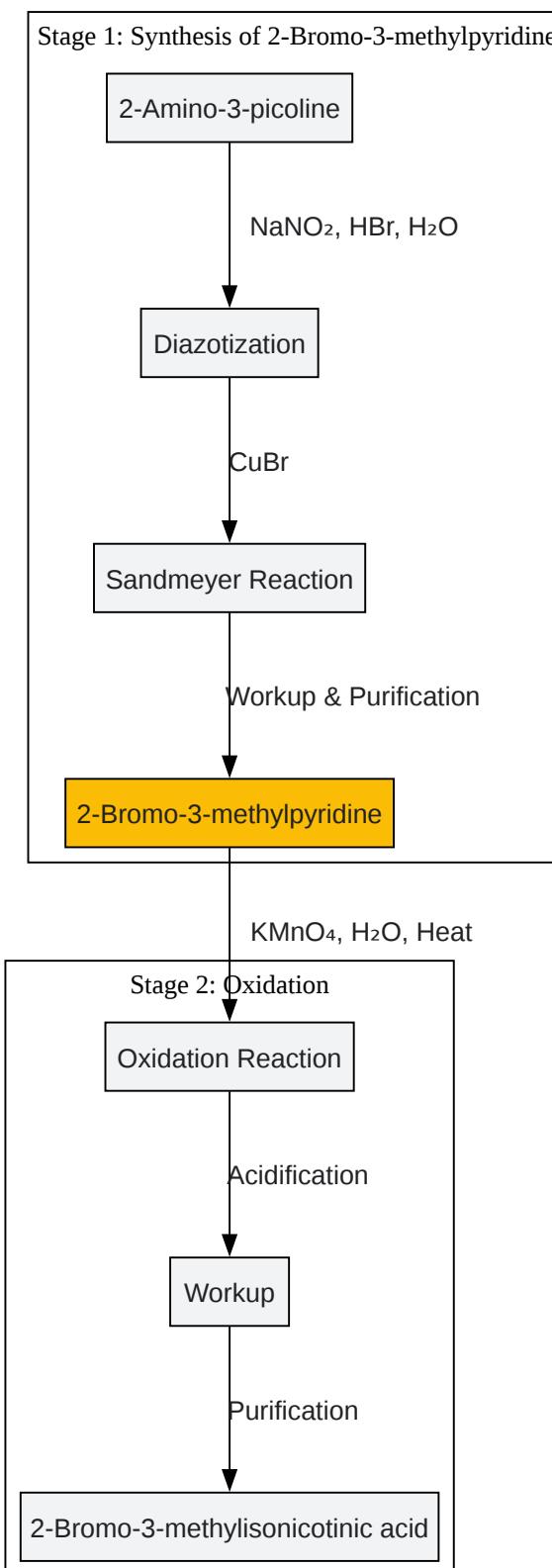
Compound Identification and Properties

Chemical Name: **2-Bromo-3-methylisonicotinic acid**

CAS Number: 1211583-05-9[1]

Structure:

Physicochemical Data:


Property	Value	Source
Molecular Formula	C ₇ H ₆ BrNO ₂	[1]
Molecular Weight	216.03 g/mol	[1]
Appearance	Solid (predicted)	-
Solubility	Predicted to be soluble in organic solvents such as methanol and DMSO.	-

Proposed Synthesis Pathway

The synthesis of **2-Bromo-3-methylisonicotinic acid** can be envisioned as a two-stage process:

- Synthesis of the precursor: 2-Bromo-3-methylpyridine.
- Oxidation of the methyl group: Conversion of 2-Bromo-3-methylpyridine to the final carboxylic acid.

Below is a logical workflow for this proposed synthesis.

[Click to download full resolution via product page](#)

Caption: Proposed two-stage synthesis of **2-Bromo-3-methylisonicotinic acid**.

Detailed Experimental Protocols (Proposed)

Stage 1: Synthesis of 2-Bromo-3-methylpyridine from 2-Amino-3-picoline

This procedure is based on a well-established Sandmeyer reaction.

Materials:

- 2-Amino-3-picoline
- Hydrobromic acid (48% aqueous solution)
- Sodium nitrite (NaNO_2)
- Copper(I) bromide (CuBr)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

Procedure:

- **Diazotization:**
 - In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-3-picoline (1.0 eq) in a 48% aqueous solution of hydrobromic acid (4.0 eq).
 - Cool the mixture to -5 to 0 °C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 0 °C.
 - Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (2.0 eq).
 - Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Gas evolution (N_2) will be observed.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
- Workup and Purification:
 - Cool the reaction mixture to room temperature and neutralize with a concentrated NaOH solution until the pH is basic.
 - Extract the aqueous layer with diethyl ether (3 x volumes).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and remove the solvent under reduced pressure.
 - The crude product can be purified by vacuum distillation to yield 2-bromo-3-methylpyridine.

Stage 2: Oxidation of 2-Bromo-3-methylpyridine to 2-Bromo-3-methylisonicotinic Acid

This protocol is based on the general principle of benzylic oxidation of alkylpyridines using a strong oxidizing agent.[\[2\]](#)

Materials:

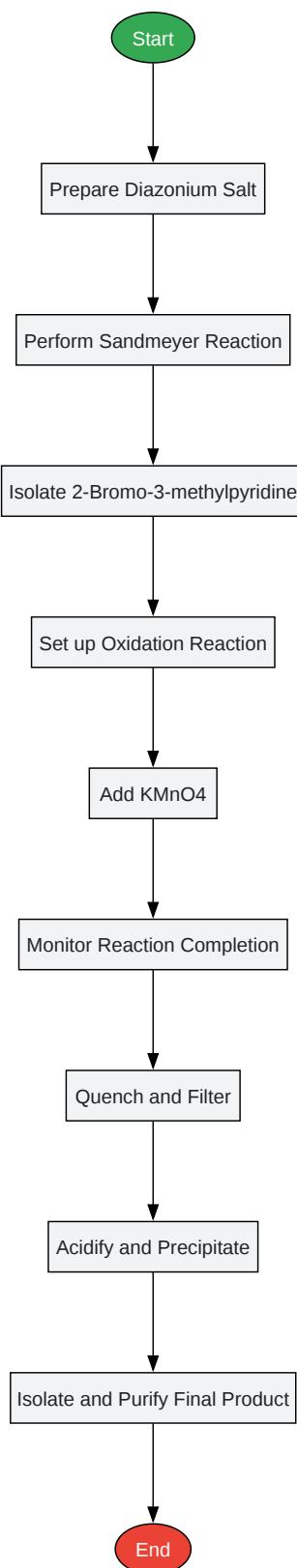
- 2-Bromo-3-methylpyridine
- Potassium permanganate ($KMnO_4$)
- Hydrochloric acid (HCl)

- Sodium bisulfite (NaHSO_3)
- Deionized water

Procedure:

- Oxidation:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-3-methylpyridine (1.0 eq) and deionized water.
 - Heat the mixture to reflux.
 - Slowly and portion-wise, add potassium permanganate (3.0-4.0 eq) to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed. The formation of a brown manganese dioxide (MnO_2) precipitate will be observed.
 - Maintain reflux for several hours until the starting material is consumed (monitor by TLC or GC-MS).
- Workup:
 - Cool the reaction mixture to room temperature.
 - Filter the hot solution to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
 - Combine the filtrate and washings.
 - If any purple color from unreacted permanganate remains, add a small amount of sodium bisulfite until the solution is colorless.
 - Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4. The product, **2-bromo-3-methylisonicotinic acid**, should precipitate out of the solution.
- Purification:

- Cool the acidified solution in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration.
- Wash the filter cake with cold deionized water.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).
- Dry the purified product under vacuum.


Potential Applications in Drug Discovery

While specific biological activity data for **2-Bromo-3-methylisonicotinic acid** is not readily available, its structural motifs suggest potential areas for investigation by researchers in drug development. Isonicotinic acid derivatives are a well-established class of compounds in medicinal chemistry. For instance, the isomeric 2-Bromo-6-methylisonicotinic acid is a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, which are used in cancer therapy.

The presence and position of the bromo and methyl substituents on the pyridine ring can significantly influence the compound's physicochemical properties and its ability to interact with biological targets. The bromo group can act as a handle for further chemical modifications, such as cross-coupling reactions, to generate libraries of new chemical entities for screening.

Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies in the proposed synthesis workflow.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of **2-Bromo-3-methylisonicotinic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [In-depth Technical Guide: 2-Bromo-3-methylisonicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b566768#2-bromo-3-methylisonicotinic-acid-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

